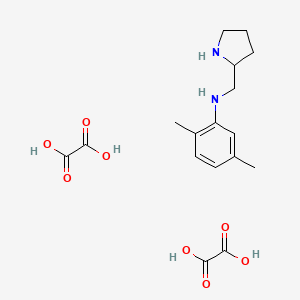

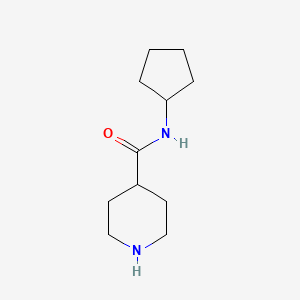

N-cyclopentylpiperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-cyclopentylpiperidine-4-carboxamide” is a chemical compound with the CAS Number: 946744-00-9 . Its molecular weight is 196.29 . The IUPAC name for this compound is N-cyclopentyl-4-piperidinecarboxamide .

Molecular Structure Analysis

The InChI code for “N-cyclopentylpiperidine-4-carboxamide” is 1S/C11H20N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14) . The molecular formula is C11H20N2O .Physical And Chemical Properties Analysis

“N-cyclopentylpiperidine-4-carboxamide” has a molecular weight of 196.29 g/mol . The boiling point is 387.2 °C . The flash point is 162.3 °C .Applications De Recherche Scientifique

DNA Interaction and Cytotoxic Properties

N-cyclopentylpiperidine-4-carboxamide and its analogues, such as N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA), demonstrate the ability to form DNA lesions by blocking topoisomerase II. This action is indicative of potential antitumor properties. The effectiveness of these compounds in inducing DNA breaks and DNA-protein cross-links in treated cells has been studied, highlighting their role as antitumor agents (Pastwa et al., 1998).

Structural Studies and Conformational Analysis

Research has been conducted on the structural and conformational aspects of compounds like 4-Amino-3,5-cyclopiperidine, which share a structural similarity with N-cyclopentylpiperidine-4-carboxamide. These studies, including X-ray structural analysis and 1H NMR spectroscopy, provide insights into the molecular conformations in solution and the solid state, which are crucial for understanding their biological activity (Vilsmaier et al., 1995).

Antitumor Activity

Several derivatives of N-cyclopentylpiperidine-4-carboxamide exhibit significant antitumor activity. For instance, derivatives of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide have shown remarkable activity against the Lewis lung solid tumor in vivo, suggesting their potential as a new class of antitumor agents (Atwell et al., 1987).

DNA Binding and Antiproliferative Activity

The effects of novel 9‐aminoacridine carboxamides on various types of DNA tertiary structures have been studied. These compounds, including the acridine 4‐carboxamides, exhibit a relationship between DNA binding affinity and antiproliferative activity, contributing to their potential as antitumor agents (Howell et al., 2012).

Crystallographic Studies

Crystallographic studies of DNA duplex cross-linking by bis(acridine-4-carboxamide) derivatives provide insights into the molecular interactions of these compounds with DNA. These studies help in understanding the non-covalent cross-linking mechanism, which is important for the development of new anticancer agents (Hopcroft et al., 2006).

Safety and Hazards

The safety data sheet for “N-cyclopentylpiperidine-4-carboxamide” can be found at the provided link . For more detailed information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the manufacturer .

Relevant Papers The relevant papers for “N-cyclopentylpiperidine-4-carboxamide” include studies on piperidine derivatives and potential applications of “N-cyclopentylpiperidine-4-carboxamide” in human coronaviruses .

Propriétés

IUPAC Name |

N-cyclopentylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c14-11(9-5-7-12-8-6-9)13-10-3-1-2-4-10/h9-10,12H,1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWVWQFBCSZTHB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentylpiperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![CIS-4-azatricyclo[5.2.2.0^{2,6}]undecane-3,5-dione](/img/structure/B1356300.png)

![1-[2-(Methylsulfanyl)ethyl]piperazine](/img/structure/B1356306.png)